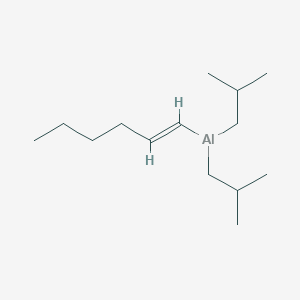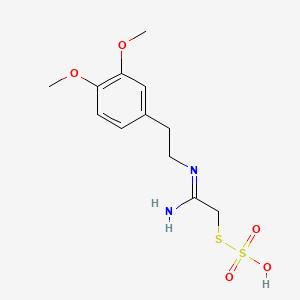
Aluminum, (1E)-1-hexenylbis(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, (1E)-1-hexenylbis(2-methylpropyl)-: is an organoaluminum compound characterized by the presence of aluminum bonded to a hexenyl group and two 2-methylpropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- typically involves the reaction of aluminum trichloride with 1-hexenyl and 2-methylpropyl groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Formation of the Grignard Reagent: The 1-hexenyl and 2-methylpropyl groups are first converted into their respective Grignard reagents by reacting with magnesium in anhydrous ether.
Reaction with Aluminum Trichloride: The Grignard reagents are then reacted with aluminum trichloride to form the desired organoaluminum compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound’s stability and effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different organoaluminum species.
Substitution: The hexenyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed under controlled temperatures and inert atmospheres.
Major Products:
Oxidation: Aluminum oxides and hydroxides.
Reduction: Various reduced organoaluminum compounds.
Substitution: Substituted organoaluminum derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Synthesis: It serves as a reagent in organic synthesis for the formation of complex molecules.
Biology:
Biochemical Studies: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: It is used in the development of advanced materials with specific properties, such as high strength and thermal stability.
Mécanisme D'action
The mechanism by which Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- exerts its effects involves its ability to act as a Lewis acid. This property allows it to coordinate with various nucleophiles, facilitating a range of chemical reactions. The molecular targets include electron-rich species, and the pathways involved often lead to the formation of new bonds and the stabilization of reaction intermediates.
Comparaison Avec Des Composés Similaires
- Aluminum, ethoxybis(2-methylpropyl)-
- 2-methylpropyl 2-methylpropanoate
Comparison:
- Uniqueness: Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- is unique due to the presence of the hexenyl group, which imparts distinct reactivity and properties compared to other organoaluminum compounds.
- Reactivity: The hexenyl group allows for additional types of reactions, such as those involving alkenes, which are not possible with compounds like Aluminum, ethoxybis(2-methylpropyl)-.
- Applications: The specific structure of Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- makes it more suitable for certain catalytic and synthetic applications compared to its analogs.
Propriétés
Numéro CAS |
20259-40-9 |
|---|---|
Formule moléculaire |
C14H29Al |
Poids moléculaire |
224.36 g/mol |
Nom IUPAC |
[(E)-hex-1-enyl]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-3-5-6-4-2;2*1-4(2)3;/h1,3H,4-6H2,2H3;2*4H,1H2,2-3H3; |
Clé InChI |
AQVXMEQFGRWGIN-UHFFFAOYSA-N |
SMILES isomérique |
CCCC/C=C/[Al](CC(C)C)CC(C)C |
SMILES canonique |
CCCCC=C[Al](CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)
![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)


![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)




![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)
